2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2lambda6-thia-3-azabicyclo[320]heptane-2,2,4-trione is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable electrophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to changes in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-thia-3-azabicyclo[3.2.0]heptan-4-one: A similar compound with a different functional group.
2-thia-3-azabicyclo[3.2.0]heptane-2,2-dioxide: Another related compound with a different oxidation state.
Uniqueness
2lambda6-thia-3-azabicyclo[320]heptane-2,2,4-trione is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms
Properties
CAS No. |
2551117-03-2 |
---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.